molecular formula C7H11N3O2 B11913143 3-Ethyl-5-methylisoxazole-4-carbohydrazide CAS No. 1094733-72-8

3-Ethyl-5-methylisoxazole-4-carbohydrazide

Cat. No.: B11913143
CAS No.: 1094733-72-8
M. Wt: 169.18 g/mol
InChI Key: OFKHSUHCOAIQFW-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylisoxazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C7H11N3O2. It belongs to the isoxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . This compound is characterized by its unique structure, which includes an isoxazole ring substituted with ethyl, methyl, and carbohydrazide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methylisoxazole-4-carbohydrazide typically involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under refluxing methanolic conditions for several hours . The general reaction scheme is as follows:

    Starting Material: 3-Ethyl-5-methylisoxazole-4-carboxylic acid

    Reagent: Hydrazine hydrate

    Solvent: Methanol

    Conditions: Reflux for 3-5 hours

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylisoxazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and nucleophiles such as amines are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

3-Ethyl-5-methylisoxazole-4-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methylisoxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-methylisoxazole-4-carboxylic acid
  • 5-Methylisoxazole-3-carboxylic acid
  • 3-Carboxy-5-methylisoxazole

Uniqueness

3-Ethyl-5-methylisoxazole-4-carbohydrazide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity .

Properties

CAS No.

1094733-72-8

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-ethyl-5-methyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C7H11N3O2/c1-3-5-6(7(11)9-8)4(2)12-10-5/h3,8H2,1-2H3,(H,9,11)

InChI Key

OFKHSUHCOAIQFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)NN)C

Origin of Product

United States

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